4,5-Methylenedioxy-2-aminoindane hydrochloride is a synthetic compound classified within the amphetamine family, specifically related to psychoactive substances. Its chemical structure is derived from the indane framework, which alters its pharmacological properties compared to other compounds in the same class, such as methylenedioxymethamphetamine. This compound has garnered interest for its potential effects on the central nervous system, particularly in relation to serotonin and norepinephrine release.
The compound is synthesized from readily available starting materials, notably 2-aminoindane and methylenedioxybenzene. It is primarily utilized in research settings and is available through chemical suppliers for scientific investigation.
4,5-Methylenedioxy-2-aminoindane hydrochloride falls under the category of entactogens and serotonin-norepinephrine releasing agents. Its classification is significant for understanding its potential applications in both therapeutic contexts and recreational use.
The synthesis of 4,5-Methylenedioxy-2-aminoindane hydrochloride typically involves several key steps:
In an industrial context, production methods are scaled up using reactors that maintain controlled environments. This ensures consistent quality and yield of the final product. The synthesis may also involve various intermediates that require careful monitoring during the reaction process.
The molecular formula for 4,5-Methylenedioxy-2-aminoindane hydrochloride is with a molecular weight of approximately 213.66 g/mol. Its structural representation includes a methylenedioxy group attached to an aminoindane framework.
4,5-Methylenedioxy-2-aminoindane hydrochloride can participate in various chemical reactions:
Common reagents include:
4,5-Methylenedioxy-2-aminoindane hydrochloride primarily acts as a releasing agent for neurotransmitters such as serotonin and norepinephrine. It interacts with monoamine transporters, leading to increased levels of these neurotransmitters in synaptic clefts.
Research indicates that this compound has a significant affinity for various receptors, including:
The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water. Its crystalline form can vary based on synthesis conditions.
Key chemical properties include:
4,5-Methylenedioxy-2-aminoindane hydrochloride has several scientific applications:
This comprehensive overview highlights the significance of 4,5-Methylenedioxy-2-aminoindane hydrochloride within both academic research and potential therapeutic contexts. Its unique properties and effects warrant further investigation to fully understand its applications and implications in chemistry and pharmacology.
The aminoindane class comprises synthetic compounds characterized by a 2,3-dihydro-1H-indene backbone substituted with an amino group at the 2-position. Systematic naming follows IUPAC conventions for substituted indanes. MDAI is synonymous with 4,5-(methylenedioxy)-2-aminoindane or 5,6-methylenedioxy-2-aminoindane, reflecting differing numbering systems for the fused bicyclic structure [1] [2] [6]. The positional ambiguity arises because indane numbering typically assigns the methane carbon as position 1, making the methylenedioxy group span positions 4-5, whereas benzodioxole fusion numbering designates it as 5-6. Both terminologies persist in the literature, though chemical databases predominantly use 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine.
Structural variations within the aminoindane class significantly influence pharmacological profiles:
Table 2: Representative Aminoindane Derivatives and Structural Features
Compound | R1 | R2 | R3 (N-substituent) | Primary Neurochemical Profile |
---|---|---|---|---|
2-AI | H | H | H | Mild CNS stimulant, analgesic |
MDAI | Methylenedioxy | H | H | SNRA (balanced SERT/NET activity) |
5-IAI | H | Iodo | H | SRA (high SERT affinity) |
MMAI | Methyl | Methoxy | H | SSRA (high SERT selectivity) |
MDMAI | Methylenedioxy | H | Methyl | Not fully characterized |
N-Methyl-2-AI | H | H | Methyl | Dopaminergic effects suspected |
MDAI was first synthesized in the 1990s by a research team led by David E. Nichols at Purdue University during structure-activity relationship studies of non-neurotoxic MDMA analogs [3] [9]. Early pharmacological characterization revealed it as a potent serotonin and norepinephrine releasing agent (SNRA) with minimal dopamine release—a profile hypothesized to produce entactogenic effects without significant neurotoxicity [1] [3]. Despite its research origins, MDAI remained largely within academic circles until the late 2000s.
The compound emerged significantly on the recreational NPS market circa 2007-2010, coinciding with global bans on mephedrone and other synthetic cathinones [3] [9]. Marketed under street names like "Sparkle" and "Mindy," it was promoted online as a "non-neurotoxic MDMA alternative" or "legal euphoric" [3] . Its appearance aligned with a broader trend of aminoindane derivatives (including 5-IAI, MMAI) being sold as "research chemicals" through online vendors, often misrepresented as bath salts, plant food, or laboratory reagents to circumvent drug laws [1] .
Regulatory responses followed rapidly:
These controls diminished but did not eliminate MDAI's presence in the NPS market. Its emergence exemplifies the "cat-and-mouse" dynamic between clandestine chemists (exploiting structural ambiguities in analog laws) and regulatory agencies . Forensic identifications initially relied on reference standards from organizations like LGC Standards (UK), highlighting the challenges in detecting novel aminoindanes without validated analytical protocols [2] [5].
Table 3: Timeline of MDAI Development and Emergence
Period | Key Event | Context |
---|---|---|
Early 1990s | Initial synthesis by Nichols group | Academic research into entactogens with reduced neurotoxicity |
Pre-2010 | Limited presence in scientific literature | Focus on in vitro and animal model pharmacology |
2007-2010 | First appearances in recreational drug markets (EU/UK) | Sold as "research chemical" following mephedrone bans |
2011-2012 | Peak prevalence in online NPS markets; implicated in fatalities (UK) | Marketed as "Sparkle" or "Mindy"; often adulterated or mis-sold |
2011-2015 | Sequential bans in Switzerland (2011), UK (2012), China (2015), EU nations | Classified under generic analog or specific legislation |
Post-2015 | Reduced but persistent availability; identified in drug seizures | Persists as a minority component of the NPS landscape |
MDAI’s pharmacological investigation is grounded in several interconnected theoretical frameworks explaining entactogen (empathogen) effects and serotonin system modulation:
DAT release EC₅₀ = 1,334 nM [3]This profile aligns with Nichols' hypothesis that selective SERT/NET activation mediates entactogenic effects (feelings of empathy, emotional openness) while minimizing dopaminergic stimulation linked to addiction and neurotoxicity [1] [3].
Receptor Interaction Models: Unlike MDMA, MDAI shows negligible affinity (Kᵢ >10 μM) for serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂B), dopamine receptors (D₁-D₅), or adrenergic receptors [3] [9]. This suggests its behavioral effects stem predominantly from transporter-mediated monoamine release rather than direct receptor agonism/antagonism. An exception is moderate affinity for α₂-adrenergic receptors (Kᵢ = 322-1121 nM), potentially contributing to cardiovascular effects [3].
Drug Discrimination Paradigms: Preclinical models utilize rats trained to discriminate saline from MDMA or MBDB (an MDMA-like entactogen). MDAI fully substitutes for MDMA and MBDB in these assays, indicating shared interoceptive cues consistent with entactogenic properties [1] [9]. This substitution occurs at doses devoid of stimulant (amphetamine-like) or hallucinogenic (DOM-like) cues, supporting a "pure entactogen" profile mediated by serotonergic mechanisms [1] [3].
Neurotoxicity Mitigation Hypothesis: Early interest in aminoindanes stemmed from observations that unlike MDMA, MDAI and analogs like MMAI caused minimal serotonergic depletion in rodent models (e.g., no significant reductions in cortical 5-HT or 5-HIAA 7 days post-administration) [1] [9]. This was attributed to their weak dopaminergic activity, as dopamine release (and subsequent oxidative stress) is implicated in amphetamine-induced serotonergic neurotoxicity. Co-administration of MDAI with amphetamine, however, potentiates serotonergic deficits, supporting the "dopamine participation hypothesis" in neurotoxicity [1] [9].
Table 4: Comparative Monoamine Release Profiles of MDAI and Reference Compounds
Compound | SERT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | DAT Release EC₅₀ (nM) | SERT/NET:DAT Selectivity |
---|---|---|---|---|
MDAI | 114 | 117 | 1,334 | ~10-fold |
MDMA | 49.6–72 | 54.1–110 | 51.2–278 | Balanced (SNDRA) |
(R)-MDMA | 340 | 560 | 3,700 | ~10-fold (SNRA) |
d-Amphetamine | 698–1,765 | 6.6–7.2 | 5.8–24.8 | Primarily DAT/NET |
MBDB | 540 | 3,300 | >100,000 | >100-fold SERT selectivity |
MMAI | 31 | 3,101 | >10,000 | >300-fold SERT selectivity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7